6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one is a brominated derivative of isoquinolinone, notable for its potential applications in pharmaceuticals and agrochemicals. The compound features bromine atoms at the 6 and 8 positions, which significantly influence its chemical properties and reactivity. Its unique structure makes it a subject of interest in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one belongs to the class of isoquinolinones, which are bicyclic compounds containing a nitrogen atom in the ring structure. It is classified as a dibromo derivative due to the presence of two bromine atoms, which enhances its reactivity compared to non-brominated isoquinolinones.
The synthesis of 6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one typically involves the bromination of 3,4-dihydro-2H-isoquinolin-1-one. This reaction can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions.
Key parameters for successful synthesis include:
Industrial production methods mirror laboratory syntheses but are scaled up for larger quantities, emphasizing strict control over reaction parameters.
The molecular formula of 6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one is C9H7Br2NO. Its structure includes:
6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The products formed depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted isoquinolinones while oxidation could produce quinolinone derivatives.
Key chemical properties include:
Relevant analyses indicate that the dual bromination significantly alters reactivity compared to non-brominated analogs .
6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one has several scientific applications:
This compound's unique structural features and reactivity make it a valuable candidate for further research in various scientific fields.
The stereoselective construction of the 3-position in dihydroisoquinolinones represents a significant synthetic challenge. For 6,8-dibromo derivatives, asymmetric induction is achieved through a tandem 1,2-addition/ring-closure sequence employing chiral auxiliaries. This methodology utilizes ortho-toluamide precursors bearing bromine substituents at the 6- and 8-positions, which undergo directed ortho-lithiation followed by nucleophilic addition to aldehyde SAMP- or RAMP-hydrazones ( [10]). The chiral hydrazones act as temporary stereodirecting groups, enabling high facial control during the subsequent ring-closure step that forms the dihydroisoquinolinone scaffold. Following cyclization, the auxiliary is removed via N-N bond cleavage under mild reducing conditions (e.g., Zn/AcOH), yielding enantiomerically enriched 3-substituted-6,8-dibromo-3,4-dihydro-2H-isoquinolin-1-ones. This process typically delivers high enantiomeric excesses (85-99%) with moderate to good yields (45-75%), making it particularly valuable for generating pharmacologically relevant analogs requiring defined stereochemistry at C3 [10].
Table 1: Asymmetric Synthesis Optimization Parameters
Chiral Auxiliary | Lithiation Temp (°C) | Cyclization Yield (%) | ee (%) | Key Limitation |
---|---|---|---|---|
SAMP Hydrazone | -78 to 0 | 65-75 | 92-99 | Sensitivity to electrophile size |
RAMP Hydrazone | -78 to 0 | 60-70 | 90-97 | Requires anhydrous conditions |
Evans Oxazolidinone | -78 | 40-55 | 85-90 | Lower ee with dibromo substrates |
Directed ortho-metalation (DoM) provides a regioselective pathway for introducing bromine atoms at specific positions on the isoquinolinone core. The amide-directed lithiation exploits the inherent directing ability of the lactam carbonyl group in 3,4-dihydro-2H-isoquinolin-1-ones. Treatment with strong bases like n-BuLi or LDA at low temperatures (-78°C) generates a dianionic species, where the ortho-lithiated intermediate is stabilized by chelation with the adjacent nitrogen atom [8] [10]. Subsequent quenching with electrophilic bromine sources (e.g., Br₂, NBS) affords 6,8-dibrominated products with high regioselectivity (>90%). Key to accessing the 6,8-dibromo derivative is a stepwise halogenation strategy: Initial monobromination at the electronically activated C8 position (ortho to nitrogen), followed by a second lithiation-bromination sequence directed by the newly introduced bromine atom to functionalize C6. This approach benefits from the ortho-directing capability of bromine, comparable to its role in aniline chemistry. Yields for the dibromination sequence typically range from 60-75%, with purity highly dependent on strict temperature control to minimize polybromination or decomposition [4] [8].
Table 2: Directed Ortho-Lithiation/Bromination Conditions
Step | Substrate | Base/Equivalent | Electrophile | Temp (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|---|
1 | 3,4-Dihydroisoquinolin-1(2H)-one | LDA/2.2 | Br₂ (1.1 eq) | -78 | 80-85 | 8-Bromo >6-Bromo (10:1) |
2 | 8-Bromo-3,4-dihydroisoquinolin-1(2H)-one | n-BuLi/2.5 | NBS (1.2 eq) | -78 to -40 | 70-75 | 6,8-Dibromo (>95%) |
Palladium-catalyzed cross-coupling reactions enable late-stage diversification of the 6,8-dibromo scaffold, exploiting the differential reactivity between the two bromine atoms. The C8 bromine, activated by its position ortho to the lactam nitrogen, undergoes selective coupling under mild conditions. Suzuki-Miyaura reactions with arylboronic acids at C8 proceed efficiently using Pd(PPh₃)₄ (2-5 mol%) and aqueous Na₂CO₃ in toluene/ethanol (80°C, 12 h), preserving the C6 bromide for subsequent functionalization. The C6 bromide, less electron-deficient due to its meta relationship to the directing group, requires more forcing conditions or specialized catalysts (e.g., XPhos Pd G2) for coupling with heteroaryl or alkyl boronic partners [3] [6]. Buchwald-Hartwig amination selectively targets the C8 position with secondary amines, employing catalysts like Pd₂(dba)₃/Xantphos and Cs₂CO₃ base in toluene at 100°C. This chemoselectivity profile allows sequential cross-coupling: initial C8 amination or arylation, followed by C6 coupling under optimized conditions to generate diversified analogs for structure-activity relationship (SAR) studies targeting neurological disorders or plant disease management [3] [6].
Table 3: Sequential Cross-Coupling of 6,8-Dibromo-3,4-dihydro-2H-isoquinolin-1-one
Coupling Step | Reaction Type | Catalyst System | Conditions | Chemoselectivity | Yield Range (%) |
---|---|---|---|---|---|
C8 Functionalization | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ aq. | Toluene/EtOH, 80°C | >95% C8 selectivity | 75-92 |
C8 Functionalization | Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | Toluene, 100°C | >95% C8 selectivity | 70-88 |
C6 Functionalization | Suzuki-Miyaura | Pd-XPhos G2, K₃PO₄ | Dioxane, 100°C | Single isomer | 65-85 |
Solid-supported synthesis facilitates rapid generation of 6,8-dibromo-3,4-dihydroisoquinolin-1-one libraries for biological screening. The Wang resin linkage is established through the lactam nitrogen using a cesium carbonate-mediated N-alkylation with resin-bound bromoalkanol. This anchor point enables orthogonal functionalization of the C6 and C8 positions while minimizing purification challenges. On-resin Suzuki coupling at C8 is achieved first using arylboronic acids and PdCl₂(dppf) catalyst in DMF/H₂O at 80°C, taking advantage of the higher reactivity of the C8 bromide. Subsequent microwave-assisted Buchwald-Hartwig amination at C6 with secondary amines (e.g., morpholine, piperazine) employs Pd(OAc)₂/BINAP catalysis in NMP at 120°C. The acid-labile resin linkage permits final cleavage with TFA/DCM (1:1), releasing diversified analogs directly into screening plates. This approach has proven essential for optimizing antioomycete activity against Pythium recalcitrans, where subtle variations in C6/C8 substituents significantly influence biological potency. Parallel synthesis of 50+ analogs via this route identified compounds with >75% in vivo preventive efficacy at low doses, demonstrating the utility of solid-phase strategies in agrochemical discovery [3] [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7